molecular formula C19H21N3O4S B2610081 2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one CAS No. 1448131-25-6

2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2610081
CAS No.: 1448131-25-6
M. Wt: 387.45
InChI Key: LJTXECYAUIGZMX-UHFFFAOYSA-N
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Description

2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications

Atom-transfer Radical Cyclizations

Atom-transfer radical cyclizations involving compounds with phenylsulfonyl groups and bicyclic structures similar to part of the specified compound have been explored for synthetic applications. For instance, the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate has been demonstrated to afford substituted 3-azabicyclo-[3.3.0]octanes through iodine atom-transfer annulation followed by ionic cyclization. This methodology allows for efficient conversions to either exocyclic olefin or carbonyl groups, suggesting potential for creating complex molecules with the specified compound's structural motifs (Flynn et al., 1992).

Cycloaddition Reactions

Cycloaddition reactions involving phenylsulfonyl and azabicyclo[3.2.1] structures have been studied, indicating a preference for certain regioisomers and showcasing the "exo rule" in cycloadditions to unsymmetrical bicyclic olefins. This type of reaction could be relevant for synthesizing derivatives or analogs of the compound , providing insights into the stereo- and regiochemistry of such processes (Taniguchi et al., 1978).

Crystal Structure Analysis

Analysis of related compounds, such as those containing phenylsulfonyloxy tropane, provides valuable information on the molecular conformation and spatial arrangement of similar bicyclic structures. This information is crucial for understanding the physical and chemical properties of related compounds, potentially guiding the synthesis and application of the specified chemical (Yang et al., 2008).

Regioselective Synthesis

Regioselective synthesis techniques for pyridazinone derivatives, a core structural component of the specified compound, have been developed. These methods enable the construction of complex molecules with high precision, which could be applied to synthesize analogs or derivatives of the compound for various research applications (Rimaz et al., 2017).

Properties

IUPAC Name

6-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-21-18(23)10-9-17(20-21)19(24)22-13-7-8-14(22)12-16(11-13)27(25,26)15-5-3-2-4-6-15/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTXECYAUIGZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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